molecular formula C15H19N3O B5159935 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone CAS No. 6044-35-5

1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone

Cat. No. B5159935
CAS RN: 6044-35-5
M. Wt: 257.33 g/mol
InChI Key: BJENWWJMCKYEEP-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone is a chemical compound that has been of interest to scientists due to its potential use in scientific research. This compound is known for its ability to interact with certain biological processes, making it a valuable tool for understanding various physiological and biochemical pathways. In

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone involves its interaction with GPCRs. Specifically, this compound binds to a specific site on the receptor called the allosteric site, which is distinct from the site where the receptor's natural ligand binds. By binding to this site, this compound enhances the activity of the receptor, leading to increased signaling downstream.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific GPCR being targeted. In general, this compound has been shown to enhance the activity of GPCRs involved in various physiological processes such as neurotransmitter release, hormone secretion, and immune cell activation. Additionally, it has been shown to have potential therapeutic effects in diseases such as Parkinson's and Alzheimer's by targeting specific GPCRs involved in these conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone in lab experiments is its ability to selectively target specific GPCRs. This allows researchers to study the specific effects of these receptors without the confounding effects of other signaling pathways. Additionally, this compound has been shown to be relatively stable and easy to work with in vitro experiments.
However, there are also limitations to the use of this compound in lab experiments. One major limitation is that its effects on GPCRs can be highly dependent on the specific receptor being targeted, making it difficult to generalize findings across different receptors. Additionally, the complex synthesis method and high cost of this compound can make it difficult for some researchers to access and use in their experiments.

Future Directions

There are several future directions for research involving 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone. One area of interest is in the development of new drugs that target GPCRs involved in various diseases such as Parkinson's and Alzheimer's. Additionally, further research is needed to better understand the specific effects of this compound on different GPCRs and to identify potential side effects and limitations of its use in scientific research. Finally, there is also potential for the development of new synthesis methods for this compound that are more efficient and cost-effective.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone is a complex process that involves several steps. One common method for synthesizing this compound is through the reaction of 2-aminobenzimidazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then further reacted with 2,3-dihydro-1H-imidazole in the presence of a reducing agent such as sodium borohydride to yield the final product.

Scientific Research Applications

1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone has been used in various scientific research applications. One of its primary uses is in the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes such as vision, smell, and taste. This compound has been shown to act as a positive allosteric modulator of GPCRs, meaning that it enhances the activity of these receptors without directly binding to them. This makes it a valuable tool for studying the mechanisms of GPCR signaling and for developing new drugs that target these receptors.

properties

IUPAC Name

1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-15(2,3)13(19)10-18-12-7-5-4-6-11(12)17-9-8-16-14(17)18/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJENWWJMCKYEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N3C1=NCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387140
Record name 1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6044-35-5
Record name 1-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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